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Researchers and drug development professionals requiring high specificity in nucleic acid

detection are increasingly turning to Locked Nucleic Acid (LNA) modified probes. A

comprehensive comparison of LNA-G probes and traditional DNA probes reveals that the

incorporation of LNA monomers significantly enhances mismatch discrimination, a critical factor

in applications such as single nucleotide polymorphism (SNP) genotyping, allele-specific PCR,

and in situ hybridization.

Locked Nucleic Acid is an RNA analog where the ribose ring is "locked" by a methylene bridge

connecting the 2'-O and 4'-C atoms. This conformational lock pre-organizes the probe into a

helical structure, leading to a substantial increase in binding affinity and thermal stability when

hybridized to a complementary DNA or RNA target.[1][2] This enhanced stability allows for the

use of shorter probes, which inherently offer better discrimination against mismatched targets.

[3][4]

Experimental data consistently shows that LNA-modified probes exhibit a significantly larger

melting temperature (Tm) difference (ΔTm) between perfectly matched and mismatched targets

compared to their DNA counterparts.[4][5] This heightened sensitivity enables the reliable

distinction of sequences differing by just a single nucleotide.
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The superior performance of LNA-G probes in mismatch discrimination is evident in the

thermodynamic data obtained from melting experiments. The following table summarizes the

melting temperatures (Tm) and the difference in Tm (ΔTm) for fully matched and single-base

mismatched duplexes for both DNA and LNA probes. A larger ΔTm value indicates better

mismatch discrimination.

Probe
Type

Target
Mismatch
Type

Tm (°C)
of
Matched
Duplex

Tm (°C)
of
Mismatch
ed
Duplex

ΔTm (°C)
Referenc
e

DNA DNA A-A 54.2 45.8 8.4 [5]

LNA DNA A-A 68.1 55.8 12.3 [5]

DNA DNA G-T 54.2 47.9 6.3 [5]

LNA DNA G-T 68.1 62.6 5.5 [5]

DNA DNA T-G 64.9 55.4 9.5 [3]

LNA DNA T-G 78.5 62.6 15.9 [3]

Note: The specific Tm values are dependent on the sequence context and experimental

conditions.

The data clearly indicates that for most mismatch types, LNA probes provide a significantly

larger ΔTm, thereby offering a wider window for discriminating between the intended target and

a sequence with a single nucleotide variation.[4] However, it is important to note that the

degree of improvement can be sequence and mismatch dependent. For instance, in the case

of G-T mismatches, LNA modification of the guanine at or near the mismatch site can

sometimes be detrimental to discrimination.[5][6]

Experimental Methodologies
The data presented above is typically generated through UV melting experiments, a standard

method for determining the thermal stability of nucleic acid duplexes.
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Experimental Protocol: UV Melting Analysis
Oligonucleotide Synthesis and Purification: DNA and LNA-modified oligonucleotides are

synthesized using standard phosphoramidite chemistry. The probes are purified, typically by

HPLC, to ensure high purity.

Sample Preparation: Complementary and mismatched target DNA strands are mixed with

the DNA or LNA probe in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate,

pH 7.0).

UV Absorbance Measurement: The absorbance of the sample at 260 nm is monitored as the

temperature is slowly increased. The melting temperature (Tm) is the temperature at which

50% of the duplex has dissociated into single strands.

Data Analysis: Melting curves (absorbance vs. temperature) are analyzed to determine the

Tm for both the perfectly matched and the mismatched duplexes. The difference between

these two Tm values (ΔTm) is calculated to quantify the mismatch discrimination.

Mechanism of Enhanced Discrimination
The enhanced mismatch discrimination of LNA probes can be attributed to a combination of

factors. The rigid conformation of the LNA monomers enhances base stacking in a perfectly

matched duplex, leading to a significant increase in stability.[5] Conversely, a mismatch

introduces a local disruption in the duplex structure, and the conformational rigidity of the LNA

accentuates the destabilizing effect of this disruption, resulting in a more pronounced decrease

in Tm compared to a flexible DNA probe.
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Comparison of ΔTm in DNA and LNA Probes

The signaling pathway for mismatch discrimination highlights the superior performance of LNA-

G probes. The workflow for a typical mismatch discrimination experiment is outlined below.
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Start:
Synthesize & Purify Probes

(DNA & LNA-G)

Prepare Hybridization Samples:
- Probe + Matched Target

- Probe + Mismatched Target

Perform UV Melting Experiment:
Measure Absorbance vs. Temperature

Analyze Melting Curves:
Determine Tm for each duplex

Calculate ΔTm:
ΔTm = Tm(matched) - Tm(mismatched)

Compare ΔTm values:
LNA-G vs. DNA

Conclusion:
LNA-G shows superior

mismatch discrimination

ΔTm(LNA) > ΔTm(DNA)

Further Optimization Needed

ΔTm(LNA) ≤ ΔTm(DNA)

Click to download full resolution via product page

Experimental Workflow for Mismatch Discrimination
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In conclusion, the use of LNA-G probes offers a significant advantage over traditional DNA

probes for applications requiring high sequence specificity. The enhanced thermal stability and

superior mismatch discrimination capabilities of LNA-G probes make them an invaluable tool

for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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